molecular formula C18H14ClN5O4S B2906441 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898606-06-9

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2906441
CAS No.: 898606-06-9
M. Wt: 431.85
InChI Key: ZTUSEFCUULOYMH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazin-3-yl core substituted at position 6 with a 4-chlorobenzyl group. A thioether linkage connects the triazin moiety to an acetamide group, which is further substituted with a 4-nitrophenyl ring. The molecular formula is C₁₈H₁₆ClN₅O₄S, with a molecular weight of 433.87 g/mol. Key structural attributes include:

  • 4-Chlorobenzyl group: Enhances lipophilicity and electron-withdrawing effects.
  • Thioether bridge: May improve metabolic stability compared to oxygen-based linkages.

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O4S/c19-12-3-1-11(2-4-12)9-15-17(26)21-18(23-22-15)29-10-16(25)20-13-5-7-14(8-6-13)24(27)28/h1-8H,9-10H2,(H,20,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUSEFCUULOYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₈H₁₄ClN₄O₂S
  • Molecular Weight : 404.8 g/mol
  • CAS Number : 898604-44-9

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the one have shown broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundMicrobial StrainActivity (MIC)
2aE. coli50 µg/mL
5fS. aureus25 µg/mL

Anticancer Activity

The anticancer potential of triazine derivatives has been a focal point in recent pharmacological studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's activity is often linked to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine compounds on A549 cells using the MTT assay. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutics.

CompoundCell LineIC₅₀ (µM)
2bA54915
2cMCF720

Anticonvulsant Activity

The anticonvulsant properties of triazine derivatives have been investigated using models such as the maximal electroshock seizure (MES) test. Compounds structurally similar to the target compound have shown promising results in reducing seizure activity.

Research Findings:
A study reported that a related triazine compound exhibited a median effective dose (ED₅₀) of less than 20 mg/kg in MES models, indicating strong anticonvulsant activity compared to standard treatments.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its phenyl rings. Notably:

  • Chloro Substituents : Enhance antimicrobial activity.
  • Nitro Groups : Associated with increased anticancer efficacy.
  • Thioether Linkages : Contribute to overall biological potency by facilitating interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzyl and Phenyl Substituents

The following compounds share the 1,2,4-triazin-3-yl-thioacetamide scaffold but differ in substituents (Table 1):

Compound Name Benzyl Substituent (Triazin) Phenyl Substituent (Acetamide) Molecular Formula Molecular Weight (g/mol) Source
2-((6-(4-Chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (Target) 4-Chloro 4-Nitro C₁₈H₁₆ClN₅O₄S 433.87 -
2-((4-Amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide 4-Methyl 3-Chloro C₁₉H₁₈ClN₅O₂S 415.90
2-((4-Amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide 4-Ethoxy 4-Methoxy C₂₁H₂₃N₅O₄S 441.50
Key Observations:

Benzyl Substituent Effects: The 4-chlorobenzyl group in the target compound increases electronegativity and lipophilicity compared to the 4-methyl (electron-donating) and 4-ethoxy (bulky, moderately electron-donating) groups in analogues . This may enhance membrane permeability but reduce aqueous solubility.

Phenyl Substituent Effects: The 4-nitro group in the target compound is a strong electron-withdrawing group, which may increase stability against nucleophilic attack compared to the 3-chloro (moderately electron-withdrawing) and 4-methoxy (electron-donating) groups in analogues .

Molecular Weight Trends :

  • The target compound (433.87 g/mol) has a higher molecular weight than the 4-methyl/3-chloro analogue (415.90 g/mol) due to the nitro group’s added mass. The 4-ethoxy/4-methoxy analogue (441.50 g/mol) exceeds the target’s weight due to the ethoxy group’s larger size .

Comparison with Heterocyclic Variants

describes N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide , a 1,2,3-triazole derivative. Key distinctions include:

  • Core Heterocycle: The 1,2,3-triazole in ’s compound has different electronic properties and hydrogen-bonding capabilities compared to the 1,2,4-triazin ring in the target.
  • Substituents : The naphthalenyl group in introduces extended conjugation, which may alter UV-Vis absorption properties compared to the target’s benzyl and nitrophenyl groups .

Implications of Structural Differences

  • Solubility : The nitro and chloro groups in the target compound likely reduce aqueous solubility compared to methoxy or ethoxy analogues.
  • Reactivity : The nitro group may increase susceptibility to reduction reactions, a consideration for prodrug design.
  • Biological Activity : While specific data are unavailable, the target’s electron-withdrawing substituents could enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of 4-chlorobenzyl-substituted triazinone precursors with thiol-containing intermediates. Key steps include:

  • Reflux conditions (ethanol/methanol, 70–80°C) to facilitate nucleophilic substitution between thiols and acetamide intermediates .
  • Use of TLC/HPLC to monitor reaction progress and ensure intermediate purity .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy (1H, 13C) to confirm the presence of the 4-nitrophenyl group (δ 7.5–8.3 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH2) .
  • Mass spectrometry (HRMS) to validate the molecular ion peak (e.g., m/z 456.05 [M+H]+) .
  • X-ray crystallography (if single crystals are obtained) to resolve the triazinone and acetamide conformations .

Q. What preliminary structure-activity relationship (SAR) insights exist for halogenated phenyl and nitrophenyl groups in related analogs?

  • Key findings :

  • The 4-chlorobenzyl group enhances metabolic stability compared to non-halogenated analogs, as shown in in vitro microsomal assays .
  • The 4-nitrophenyl moiety improves electron-withdrawing effects, potentially enhancing binding to target proteins (e.g., kinases) via dipole interactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) to calculate charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites for reaction optimization .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to biological targets (e.g., bacterial dihydrofolate reductase) using the 4-nitrophenyl group as a key pharmacophore .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data for triazinone-acetamide derivatives?

  • Strategies :

  • Dose-response studies to clarify discrepancies in IC50 values (e.g., antimicrobial assays using standardized CLSI/M07 protocols) .
  • Meta-analysis of published data to identify trends in substituent effects (e.g., 4-chloro vs. 4-fluoro benzyl groups on potency) .
  • Off-target screening (e.g., Eurofins Panlabs panel) to rule out non-specific interactions .

Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in anticancer or antimicrobial contexts?

  • Approaches :

  • Enzyme inhibition assays (e.g., fluorometric DHFR assays) to quantify target engagement .
  • Resistance induction studies (serial passage in sub-MIC concentrations) to assess mutation-driven resistance in bacterial models .
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways affected in treated cancer cell lines .

Q. How to optimize solvent systems and catalysts for large-scale synthesis while minimizing byproducts?

  • Process chemistry considerations :

  • Solvent screening (DMF vs. DMSO) to balance reaction rate and byproduct formation .
  • Catalyst optimization (e.g., Pd/C for deprotection steps) to improve yield (>80%) and reduce metal leaching .
  • PAT (Process Analytical Technology) integration for real-time monitoring of critical quality attributes .

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